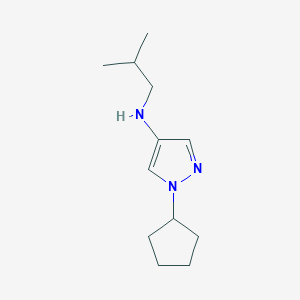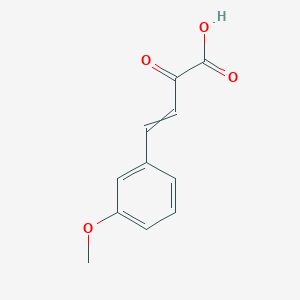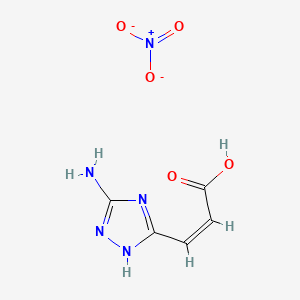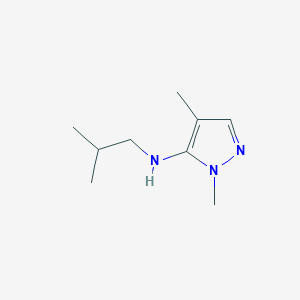![molecular formula C10H13N3O B11728573 [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole ring substituted with an aminoethyl group and a methanol group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole core. Subsequent reactions introduce the aminoethyl and methanol groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can target the benzimidazole ring or the aminoethyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
- Oxidation can yield benzimidazole carboxylic acids.
- Reduction can produce benzimidazole alcohols or amines.
- Substitution reactions can lead to a variety of substituted benzimidazole derivatives .
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its functional groups.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound is no exception.
Anticancer Research:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may also find applications in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The aminoethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make the compound a potent agent in various biological applications .
Comparaison Avec Des Composés Similaires
[1-(2-aminoethyl)-1H-tetrazol-5-yl]methanol: This compound has a similar structure but with a tetrazole ring instead of a benzimidazole ring.
[1-(2-aminoethyl)-1H-imidazol-2-yl]methanol: This compound features an imidazole ring, offering different chemical properties and biological activities.
Uniqueness: The presence of the benzimidazole ring in [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol provides unique electronic and steric properties, making it more effective in certain applications compared to its analogs. Its ability to form stable complexes with metals and its diverse reactivity profile make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
[1-(2-aminoethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2 |
Clé InChI |
IUBCGGKCTDBVLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CCN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)
![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)

![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![[2-(4-fluorophenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728553.png)



